![molecular formula C10H10F3NO2 B171178 N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide CAS No. 116332-61-7](/img/structure/B171178.png)
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide
Overview
Description
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C10H10F3NO2 It is known for its unique structural features, which include a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with N-methoxy-N-methylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Pharmaceutical Development
Overview
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features enhance its interaction with biological targets, making it a valuable scaffold in drug design.
Key Applications
- Neurological Disorders: The compound has been investigated for its potential therapeutic effects in treating conditions such as Alzheimer's disease and Parkinson's disease due to its ability to modulate neurotransmitter activity .
- Anti-inflammatory and Analgesic Effects: Research indicates that this compound may exhibit anti-inflammatory properties, making it a candidate for developing pain relief medications .
Case Study
A study demonstrated that derivatives of this compound could inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, suggesting implications for diabetes management .
Agricultural Chemistry
Overview
In agricultural applications, this compound is employed in formulating agrochemicals. Its unique chemical structure enhances the efficacy of pesticides and herbicides.
Key Applications
- Pesticide Formulation: The compound improves the effectiveness of existing pesticides by enhancing their stability and bioavailability .
- Herbicide Development: It is utilized in the synthesis of new herbicides that target specific plant pathways, improving crop yield and pest management .
Material Science
Overview
The potential of this compound extends into material science, where it is explored for creating advanced materials.
Key Applications
- Polymer Development: The compound contributes to the formulation of polymers with enhanced thermal and chemical resistance, making them suitable for various industrial applications .
- Specialty Chemicals: Its unique properties are leveraged to develop specialty chemicals used in coatings and adhesives .
Environmental Studies
Overview
Research on this compound also focuses on its environmental impact and behavior.
Key Applications
- Chemical Safety Assessment: Studies evaluate the degradation pathways of this compound in different environments to assess its safety and environmental impact .
- Toxicology Studies: Investigations into its toxicity levels contribute to understanding the ecological risks associated with its use in agriculture and industry .
Summary Table of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Pharmaceutical Development | Neurological drugs, anti-inflammatory agents | Enhanced therapeutic efficacy |
Agricultural Chemistry | Pesticides, herbicides | Improved crop yield and pest management |
Material Science | Advanced polymers | Enhanced thermal and chemical resistance |
Environmental Studies | Chemical safety assessments | Understanding degradation and toxicity |
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate the activity of enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylbenzamide: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
4-Methoxy-3-(trifluoromethyl)benzoyl chloride: Contains a benzoyl chloride group instead of an amide group, leading to different chemical behavior.
4-Hydroxy-N-(3-(trifluoromethyl)phenyl)benzamide: Contains a hydroxyl group, which affects its reactivity and applications.
Uniqueness
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications .
Biological Activity
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₉F₃NO₂. The presence of the trifluoromethyl group enhances its lipophilicity and influences its reactivity, making it a valuable scaffold in drug design. The compound's structure allows for interactions with various biological targets, which is critical for its pharmacological effects.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The trifluoromethyl group plays a crucial role in modulating the binding affinity of the compound to proteins and enzymes, thus influencing their activity. This interaction may involve:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor for dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, suggesting a role in managing diabetes .
- Anticancer Activity : Studies have indicated that derivatives of benzamide scaffolds can induce apoptosis in cancer cells, demonstrating the potential of this compound in cancer therapy .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Research Findings and Case Studies
- DPP-IV Inhibition Study :
- Anticancer Activity :
-
Antioxidant Properties :
- Research indicated that some synthesized analogs exhibited superior total antioxidant capacity compared to standard antioxidants. These findings suggest potential applications in treating oxidative stress-related diseases.
Properties
IUPAC Name |
N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-14(16-2)9(15)7-3-5-8(6-4-7)10(11,12)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDOMHRDNWBTMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555389 | |
Record name | N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116332-61-7 | |
Record name | N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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